molecular formula C12H18ClNO2 B12856057 Methyl (R)-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride

Methyl (R)-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride

Cat. No.: B12856057
M. Wt: 243.73 g/mol
InChI Key: IAJINPVKDBLGLK-HNCPQSOCSA-N
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Description

Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride is a chiral intermediate used in the synthesis of various pharmaceutical compounds. It is particularly significant in the production of fungicides and other biologically active molecules. The compound’s structure includes a methyl ester group, an amino group, and a dimethylphenyl group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride involves the enantioselective resolution of its racemic mixture using immobilized enzymes. For instance, the esterase from Pseudochrobactrum asaccharolyticum can be immobilized on a macroporous acrylic anion resin (D3520) to achieve high enantioselectivity and conversion rates . The optimal reaction conditions include a temperature of 40°C and a pH of 8.0, with a substrate concentration of up to 0.35 M .

Industrial Production Methods

Industrial production often employs similar enzymatic resolution techniques due to their environmental benefits and high efficiency. The process can be scaled up by increasing the substrate concentration and using larger quantities of immobilized enzymes. For example, a scale-up resolution using 200 g/L substrate and 12.5 g immobilized esterase PAE07 achieved a conversion rate of 48.1% and a product enantiomeric excess (e.e.p) of 98% within 12 hours .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of active molecules. For example, in the case of Metalaxyl, the compound inhibits RNA synthesis in fungi by interfering with their nucleic acid metabolism . The molecular targets include RNA polymerase and other enzymes involved in RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride is unique due to its specific chiral configuration, which is crucial for the enantioselective synthesis of biologically active compounds. Its high enantioselectivity and efficiency in enzymatic resolution make it a preferred choice in industrial applications.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(2,6-dimethylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3;/h4-6,10H,7,13H2,1-3H3;1H/t10-;/m1./s1

InChI Key

IAJINPVKDBLGLK-HNCPQSOCSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@@H](CC(=O)OC)N.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)C(CC(=O)OC)N.Cl

Origin of Product

United States

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